![molecular formula C17H13ClN2O3S2 B4621450 N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4621450.png)

N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-2-thiophenecarboxamide

Vue d'ensemble

Description

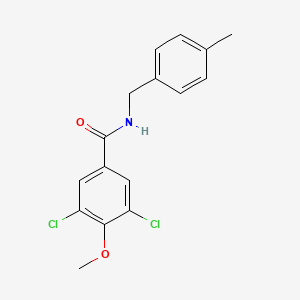

The synthesis and study of thiophene derivatives have garnered interest due to their wide range of biological activities and potential applications in material science. Thiophene-based compounds, especially those incorporating sulfonyl groups and chlorophenyl moieties, have been explored for their chemical reactivity, physical properties, and potential as pharmaceutical agents.

Synthesis Analysis

The synthesis of related thiophene derivatives often involves the Gewald reaction, a versatile method that allows for the introduction of various substituents into the thiophene core. For instance, Bhattacharjee et al. (2011) described the synthesis of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, a compound structurally similar to the one of interest, utilizing cold condensation techniques followed by reactions with p-chloro acetophenone, sulfur, and diethyl amine (Bhattacharjee, Saravanan, & Mohan, 2011).

Molecular Structure Analysis

The determination of molecular structures of thiophene derivatives can be achieved through spectroscopic techniques such as IR, 1H NMR, and Mass spectral analysis. For example, compounds synthesized by Arora et al. (2013) were characterized using these methods to elucidate their structure and confirm the successful attachment of various substituents to the thiophene core (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Applications De Recherche Scientifique

Synthesis of Soluble Thermally Stable Polymers

Researchers have explored the synthesis of novel diamine monomers, including those similar to N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-2-thiophenecarboxamide, for creating aromatic poly(sulfone sulfide amide imide)s. These polymers exhibit remarkable solubility and thermal stability, making them suitable for advanced technological applications. The preparation involves nucleophilic reactions and polycondensation methods, leading to polymers with high thermal behavior and inherent viscosity. This research demonstrates the potential of such compounds in developing materials with exceptional physical properties (Mehdipour-Ataei & Hatami, 2007).

Antimicrobial Activity

Compounds derived from N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-2-thiophenecarboxamide have been studied for their antimicrobial properties. Synthesis of thiophenyl pyrazoles and isoxazoles, adopting 1,3-dipolar cycloaddition methodology, has shown potential antibacterial and antifungal activities. Such research highlights the versatility of this chemical backbone in generating bioactive molecules with significant therapeutic potential (Sowmya et al., 2018).

Development of High-Performance Materials

The chemical framework of N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-2-thiophenecarboxamide has been utilized in the design and synthesis of high-performance materials. For instance, novel polyimides based on flexible diamine structures have been synthesized, showcasing high thermal stability and mechanical strength. These materials are promising for various applications, including aerospace and electronics, due to their excellent physical properties (Mehdipour-Ataei, Sarrafi, & Hatami, 2004).

Enhancing Polymer Properties

Further research into compounds related to N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-2-thiophenecarboxamide has led to the development of polymers with enhanced properties. Studies have focused on improving the solubility, thermal stability, and mechanical properties of polymers by incorporating sulfone-ether linkages and xanthene cardo groups. These advancements open up new possibilities for the use of such polymers in demanding environments, where a combination of high-performance and processability is required (Sheng et al., 2010).

Propriétés

IUPAC Name |

N-[3-[(4-chlorophenyl)sulfonylamino]phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3S2/c18-12-6-8-15(9-7-12)25(22,23)20-14-4-1-3-13(11-14)19-17(21)16-5-2-10-24-16/h1-11,20H,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJSQLQIQFXUPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-1-propanone](/img/structure/B4621382.png)

![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4621388.png)

![5-[(4-methoxy-1-naphthyl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4621402.png)

![4-[(allylamino)sulfonyl]-N-methyl-N-phenylbenzamide](/img/structure/B4621408.png)

![2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol hydrochloride](/img/structure/B4621426.png)

![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4621431.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4621460.png)

![2-({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4621468.png)

![1-(4-fluorophenyl)-N-[2-(4-methoxyphenoxy)-1-methylethyl]methanesulfonamide](/img/structure/B4621473.png)

![N-(4-chlorophenyl)-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea](/img/structure/B4621482.png)